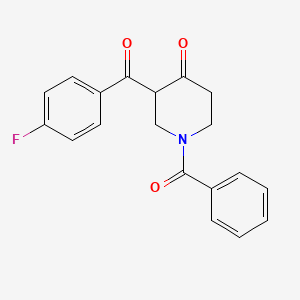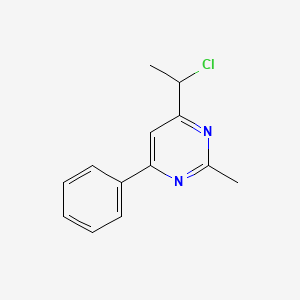
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the chloroethyl, methyl, and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the chloroethyl group can be introduced using chloroethyl chloride in the presence of a Lewis acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen based on their efficiency and environmental impact.
化学反応の分析
Types of Reactions
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol or dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while electrophilic aromatic substitution with bromine can produce a bromophenyl derivative.
科学的研究の応用
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
4-(1-Chloroethyl)-2-methyl-6-phenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(1-Chloroethyl)-2-methyl-6-phenylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(1-Chloroethyl)-2-methyl-6-phenylpyrrole: Similar structure but with a pyrrole ring instead of a pyrimidine ring.
Uniqueness
4-(1-Chloroethyl)-2-methyl-6-phenylpyrimidine is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties
特性
CAS番号 |
82236-25-7 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC名 |
4-(1-chloroethyl)-2-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9(14)12-8-13(16-10(2)15-12)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChIキー |
BQCSUTRTLZYECZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)C(C)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


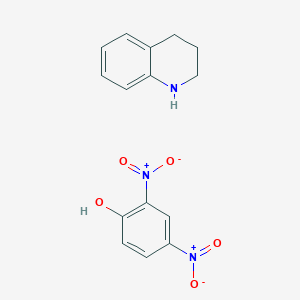
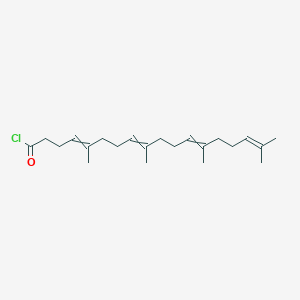


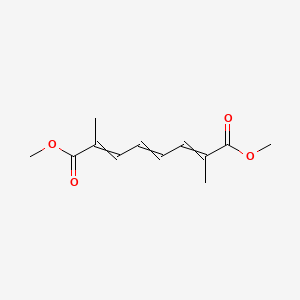
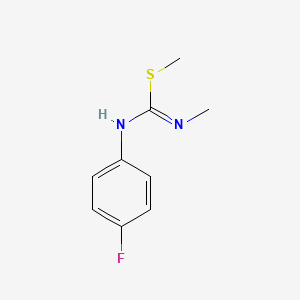
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
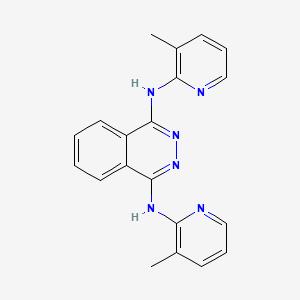
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
